Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide
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Overview
Description
Methyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate is a chemical compound with a unique spiro structure. It is known for its high reactivity and selectivity, making it a valuable building block in various chemical syntheses . This compound is identified by the CAS number 1482562-72-0 and has a molecular weight of 220.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thioester with an oxirane in the presence of a base, followed by oxidation to form the desired spiro compound . The reaction conditions often include temperatures ranging from room temperature to moderate heating, and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile: This compound has a similar spiro structure but with a nitrile group instead of an ester group.
Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate: This compound features a chlorine atom, which can alter its reactivity and applications.
Uniqueness
Methyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate is unique due to its specific ester functional group, which provides distinct reactivity and selectivity compared to its analogs. This uniqueness makes it particularly valuable in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C8H12O5S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
methyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C8H12O5S/c1-12-7(9)6-8(13-6)2-4-14(10,11)5-3-8/h6H,2-5H2,1H3 |
InChI Key |
RVEIQVGQTTWQLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCS(=O)(=O)CC2 |
Origin of Product |
United States |
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